1-(2-Fluoro-4-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(2-Fluoro-4-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11FOS It is characterized by the presence of a fluorine atom and a methylthio group attached to a phenyl ring, along with a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-(methylthio)phenyl)propan-1-one typically involves the reaction of 2-fluoro-4-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired ketone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom and methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine or methylthio groups.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-4-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine atom and methylthio group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-4-(methylthio)phenyl)propan-2-one: Similar structure but with a different position of the propanone group.
2-Methyl-4’-(methylthio)-2-morpholinopropiophenone: Contains a morpholine ring and is used as a photoinitiator.
Uniqueness
The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
259750-64-6 |
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Molecular Formula |
C10H11FOS |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(2-fluoro-4-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FOS/c1-3-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3H2,1-2H3 |
InChI Key |
DJLVCDGBRQOWFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC)F |
Origin of Product |
United States |
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